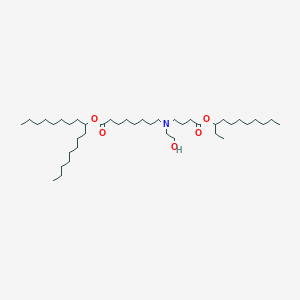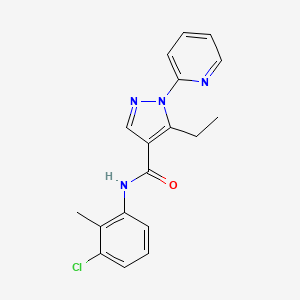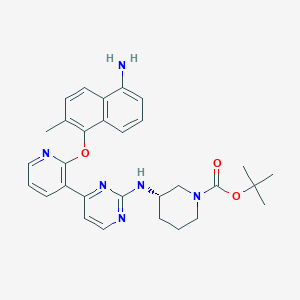![molecular formula C27H23N3O3S B13363441 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)-N-(4-acetylphenyl)acetamide](/img/structure/B13363441.png)
2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)-N-(4-acetylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)-N-(4-acetylphenyl)acetamide is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, and a phenylethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)-N-(4-acetylphenyl)acetamide typically involves multiple steps. One common method involves the reaction of 5-acetyl-3-cyano-6-methyl-4-styrylpyridine-2(1H)-thione with ethyl chloroacetate in the presence of sodium acetate trihydrate in ethanol under reflux conditions . The product is then purified through crystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the acetyl and cyano groups makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The pyridine ring and other functional groups allow for substitution reactions, which can be used to modify the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Applications De Recherche Scientifique
2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)-N-(4-acetylphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The pyridine ring and other functional groups allow it to bind to enzymes and receptors, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)acetate
- **5-acetyl-3-cyano-6-methyl-4-styrylpyridine-2(1H)-thione
Uniqueness
What sets 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)-N-(4-acetylphenyl)acetamide apart is its combination of functional groups, which allows for a wide range of chemical reactions and interactions with biological targets. This makes it a versatile compound for various scientific applications.
Propriétés
Formule moléculaire |
C27H23N3O3S |
|---|---|
Poids moléculaire |
469.6 g/mol |
Nom IUPAC |
2-[5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]pyridin-2-yl]sulfanyl-N-(4-acetylphenyl)acetamide |
InChI |
InChI=1S/C27H23N3O3S/c1-17-26(19(3)32)23(14-9-20-7-5-4-6-8-20)24(15-28)27(29-17)34-16-25(33)30-22-12-10-21(11-13-22)18(2)31/h4-14H,16H2,1-3H3,(H,30,33)/b14-9+ |
Clé InChI |
WTJZUNQUXKHTFX-NTEUORMPSA-N |
SMILES isomérique |
CC1=C(C(=C(C(=N1)SCC(=O)NC2=CC=C(C=C2)C(=O)C)C#N)/C=C/C3=CC=CC=C3)C(=O)C |
SMILES canonique |
CC1=C(C(=C(C(=N1)SCC(=O)NC2=CC=C(C=C2)C(=O)C)C#N)C=CC3=CC=CC=C3)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-5-{[(2-phenylethyl)sulfanyl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B13363358.png)




![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363383.png)
![[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13363389.png)

![2-Hydroxy-4-[(propanoylcarbamothioyl)amino]benzoic acid](/img/structure/B13363394.png)
![2-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B13363410.png)
![6-[4-(Allyloxy)phenyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363411.png)
![2-hydroxy-4,6-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B13363427.png)

![3-[(Ethylsulfanyl)methyl]-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363435.png)
